3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3,4-Dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenylpiperazine moiety, and a dimethoxybenzamide core
Preparation Methods
The synthesis of 3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylpiperazine with appropriate reagents to introduce the trifluoromethyl group.
Coupling with dimethoxybenzamide: The phenylpiperazine intermediate is then coupled with 3,4-dimethoxybenzamide under specific reaction conditions, often involving the use of coupling agents and solvents such as THF (tetrahydrofuran) and TEA (triethylamine) .
Chemical Reactions Analysis
3,4-Dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazine moiety, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The trifluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects. Detailed studies on its molecular pathways are still ongoing .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide include:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds share the phenylpiperazine core and have been studied for their anticonvulsant activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are known for their acetylcholinesterase inhibitory activities and potential use in treating Alzheimer’s disease .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26F3N3O3 |
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Molecular Weight |
485.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C26H26F3N3O3/c1-34-23-11-8-18(16-24(23)35-2)25(33)30-21-17-19(26(27,28)29)9-10-22(21)32-14-12-31(13-15-32)20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3,(H,30,33) |
InChI Key |
YRLNHSSXEODIJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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